molecular formula C16H10F2N2O3S B2991066 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 862807-15-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2991066
CAS No.: 862807-15-6
M. Wt: 348.32
InChI Key: FWXNQAGHESBHDN-UHFFFAOYSA-N
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Description

  • Thiazole Ring : The compound contains a thiazole ring , which is a five-membered ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles family and exhibit diverse biological activities .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of fluorine atoms, thiazole formation, and subsequent cyclization. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. Detailed synthetic protocols can be found in relevant literature .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as electrophilic substitution at the C-5 position of the thiazole ring and nucleophilic substitution at the C-2 position. Investigating its reactivity with different reagents and conditions is essential to understand its versatility .


Physical and Chemical Properties Analysis

  • Natural Occurrence : A thiazole ring is found in Vitamin B1 (thiamine), which plays a vital role in energy release and nervous system function .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3S/c17-9-6-10(18)14-13(7-9)24-16(19-14)20-15(21)8-1-2-11-12(5-8)23-4-3-22-11/h1-2,5-7H,3-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNQAGHESBHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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